molecular formula C20H20N6O B3007309 Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-13-1

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3007309
CAS No.: 1021073-13-1
M. Wt: 360.421
InChI Key: MKBGBKDQIZIGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of pyridine, pyridazine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor , which play crucial roles in cell signaling pathways, including cell growth, differentiation, and metabolism.

Mode of Action

, bind to the inactive form of the tyrosine kinase domain, preventing the activation of the enzyme and subsequent signal transduction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the pyridine moiety: This step involves the coupling of the pyridazinone core with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the piperazine ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyridazinone-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Biological Activity

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which incorporates multiple heterocyclic rings and functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5C_{23}H_{21}N_5. The structural components include:

  • A phenyl group
  • A piperazine ring
  • A pyridazine moiety with a pyridine substituent

This configuration allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. Inhibitors of MAO are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Compounds structurally related to this compound have shown potent inhibitory effects on MAO-B, with IC50 values in the low micromolar range (e.g., 0.013μM0.013\,\mu M for related derivatives) .
  • The selectivity indices for MAO-B over MAO-A indicate that modifications in the structure can enhance potency and selectivity, suggesting a promising therapeutic profile for neurodegenerative disorders .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary data suggest that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study reported that certain pyridazine derivatives demonstrated significant cytotoxicity against human cancer cell lines, showing IC50 values ranging from 20μM20\,\mu M to 50μM50\,\mu M depending on the specific derivative and cell type .
CompoundIC50 (μM)Cancer Cell Line
T327.05L929 (fibroblast)
T6120.6L929 (fibroblast)

This indicates that while some derivatives may be less toxic to healthy cells, they still possess significant anticancer activity.

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of this compound with target enzymes and receptors.

Findings:

  • Docking studies revealed favorable interactions with the active sites of MAO-B, supporting the observed inhibitory activity.

Properties

IUPAC Name

phenyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBGBKDQIZIGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.